molecular formula C24H41N3O B14028989 (R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine

(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine

Katalognummer: B14028989
Molekulargewicht: 387.6 g/mol
InChI-Schlüssel: RFGIRUWIYJJQOZ-HSZRJFAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-4-(7-benzyl-2,7-diazaspiro[34]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine is a complex organic compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the benzyl and methoxyethyl groups via nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attacks.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases like sodium hydride.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, secondary amines, and substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of (4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of these receptors and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bioplastics: Polymers derived from renewable resources with potential biodegradability.

Uniqueness

(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Eigenschaften

Molekularformel

C24H41N3O

Molekulargewicht

387.6 g/mol

IUPAC-Name

(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine

InChI

InChI=1S/C24H41N3O/c1-21(2)23(11-8-13-25(3)15-16-28-4)27-19-24(20-27)12-14-26(18-24)17-22-9-6-5-7-10-22/h5-7,9-10,21,23H,8,11-20H2,1-4H3/t23-/m1/s1

InChI-Schlüssel

RFGIRUWIYJJQOZ-HSZRJFAPSA-N

Isomerische SMILES

CC(C)[C@@H](CCCN(C)CCOC)N1CC2(C1)CCN(C2)CC3=CC=CC=C3

Kanonische SMILES

CC(C)C(CCCN(C)CCOC)N1CC2(C1)CCN(C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.